molecular formula C9H17N3O B11733517 4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol

4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol

Cat. No.: B11733517
M. Wt: 183.25 g/mol
InChI Key: LSMXJXDDUZQOGY-UHFFFAOYSA-N
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Description

4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate butan-1-ol derivative. One common method involves the use of a nucleophilic substitution reaction where the pyrazole derivative reacts with a halogenated butan-1-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biological activity of the target, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-[(1-methylpyrazol-3-yl)methylamino]butan-1-ol

InChI

InChI=1S/C9H17N3O/c1-12-6-4-9(11-12)8-10-5-2-3-7-13/h4,6,10,13H,2-3,5,7-8H2,1H3

InChI Key

LSMXJXDDUZQOGY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCCCCO

Origin of Product

United States

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